2-(2-Furyl)-4-methylpyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H9NO/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3 |
InChI Key |
GUBMDGGOTWQOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Furyl 4 Methylpyrrole and Its Analogues
Classical and Modern Approaches to Pyrrole (B145914) Ring Construction
The formation of the pyrrole ring is a foundational aspect of heterocyclic chemistry. Over the years, classical name reactions have been adapted and new, more efficient methods have been developed to meet the demands for complex, polyfunctionalized pyrroles.
Adaptations of Hantzsch, Knorr, and Paal-Knorr Syntheses for Pyrrole-Furan Conjugates
Classical methods for pyrrole synthesis, such as the Hantzsch, Knorr, and Paal-Knorr reactions, remain valuable due to their reliability and the accessibility of starting materials. scribd.comwikipedia.orgpharmaguideline.com These reactions are frequently adapted to produce highly substituted pyrroles, including those bearing furan (B31954) substituents.
The Paal-Knorr synthesis is a straightforward method that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. wikipedia.orgmbbcollege.in For the synthesis of a pyrrole-furan conjugate, a 1,4-dicarbonyl precursor incorporating a furan ring is required. For instance, a 1-(furan-2-yl)-substituted 1,4-diketone can be cyclized to yield a 2-(2-furyl)pyrrole. The versatility of this method allows for various substituents on the pyrrole ring based on the structure of the starting diketone. wikipedia.org
The Knorr pyrrole synthesis is another cornerstone method, typically involving the reaction of an α-amino ketone with a β-ketoester or another compound with an activated methylene group. scribd.commbbcollege.in To construct a pyrrole-furan system, either the α-amino ketone or the active methylene compound can be functionalized with a furan moiety. This flexibility allows for the strategic placement of the furan ring and other substituents on the final pyrrole product.
The Hantzsch pyrrole synthesis utilizes the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.orgresearchgate.net Similar to the other classical methods, introducing a furan substituent onto either the β-ketoester or the α-haloketone allows for the formation of the desired pyrrole-furan conjugate.
The table below summarizes how these classical syntheses can be adapted for the preparation of pyrrole-furan conjugates.
| Synthesis | Key Reactants | Adaptation for Pyrrole-Furan Conjugates |
| Paal-Knorr | 1,4-Dicarbonyl compound, Ammonia/Primary Amine | Use of a 1-(furan-2-yl)-1,4-dicarbonyl compound as the precursor. |
| Knorr | α-Amino ketone, Active Methylene Compound (e.g., β-ketoester) | Incorporation of a furan ring on either the α-amino ketone or the active methylene compound. |
| Hantzsch | β-Ketoester, α-Haloketone, Ammonia/Primary Amine | Functionalization of either the β-ketoester or the α-haloketone with a furan substituent. |
Multicomponent Reaction Strategies for Polyfunctionalized Pyrroles
Multicomponent reactions (MCRs) have emerged as powerful tools in modern synthetic chemistry, enabling the construction of complex molecules in a single, efficient step. semanticscholar.orgbohrium.com These reactions are particularly attractive for generating libraries of polyfunctionalized pyrroles for various applications. rsc.org A variety of MCRs have been developed for pyrrole synthesis, often utilizing catalysts to improve yields and selectivity. bohrium.com
One prominent strategy is the four-component reaction involving an aldehyde, a nitroalkane, a 1,3-dicarbonyl compound, and an amine. researchgate.net This approach offers a high degree of molecular diversity. By selecting furfural (B47365) as the aldehyde component, this reaction can be directly applied to the synthesis of pyrroles bearing a 2-furyl substituent. The other components can be varied to install desired functional groups at other positions of the pyrrole ring. Various catalysts, including ionic liquids, have been employed to promote these transformations under environmentally friendly conditions. researchgate.net
The table below outlines a general scheme for a four-component synthesis of a functionalized 2-(2-furyl)pyrrole.
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst Example | Product Type |
| Furfural | Nitroalkane (e.g., Nitroethane) | 1,3-Dicarbonyl (e.g., Acetylacetone) | Amine (e.g., Aniline) | Triethylammonium hydrogen sulfate | Polyfunctionalized 2-(2-Furyl)pyrrole |
Annulation and Ring-Closing Methodologies for Hybrid Systems
Annulation and ring-closing strategies provide another modern avenue for creating pyrrole-furan hybrid systems. These methods often involve the construction of the pyrrole ring onto a pre-existing molecular scaffold or from a specifically designed acyclic precursor.
One innovative approach involves the acid-catalyzed recyclization of N-(furfuryl)anthranilamides. nih.gov This process proceeds through an initial opening of the furan ring to form a diketone intermediate, which then undergoes a subsequent intramolecular condensation to form the pyrrole ring, often as part of a larger fused system. nih.gov This transformation effectively converts a furan ring into a pyrrole ring within the same synthetic operation.
More recent methodologies utilize radical cyclizations. For example, iminyl radicals, generated from oxime ether precursors via thermal or microwave-assisted methods, can undergo intramolecular cyclization with an appropriately positioned alkyne to form the pyrrole ring. mdpi.com Additionally, rhodium-catalyzed hydroacylation reactions can be employed. The reaction of a propargylic amine with an aldehyde generates an enone intermediate, which can then undergo an in-situ dehydrative cyclization to furnish the highly substituted pyrrole core. nih.gov
Targeted Synthesis of the 2-(2-Furyl)-4-methylpyrrole Core Structure
The specific synthesis of this compound requires precise control over the placement of both the furyl and methyl substituents. This involves careful selection of starting materials and reaction pathways to ensure the desired regiochemistry.
Regioselective Functionalization Approaches
Achieving a 2,4-disubstitution pattern on a pyrrole ring presents a regiochemical challenge. Direct electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 and C5 positions, making the introduction of a substituent at C4 difficult. pharmaguideline.comnih.gov Therefore, the most effective strategies incorporate the required substituents into the acyclic precursors before the ring-forming cyclization step.
For a Paal-Knorr synthesis , the required precursor would be a 1,4-diketone with the appropriate substitution pattern. To obtain this compound, one could envision using a precursor like 1-(furan-2-yl)-4-methylpentane-1,4-dione. The cyclization of this diketone with ammonia would regioselectively yield the target molecule.
For a Knorr synthesis , the methyl group at the 4-position can be introduced via the active methylene component. For example, the condensation of an α-amino ketone bearing the furyl group with ethyl 3-oxobutanoate (ethyl acetoacetate) would place the methyl group at the desired C4 position of the resulting pyrrole.
The table below illustrates precursor design for regioselective synthesis of the target compound.
| Synthetic Route | Precursor 1 | Precursor 2 | Regiochemical Outcome |
| Paal-Knorr | 1-(Furan-2-yl)-4-methylpentane-1,4-dione | Ammonia | Forms this compound directly. |
| Knorr | 2-Amino-1-(furan-2-yl)ethan-1-one | Ethyl 3-oxobutanoate | Condensation places the methyl group at C4 and the furyl group at C2. |
Strategies for Introducing Furyl Substituents at Specific Positions
While building the ring with the furyl group already in place is a common strategy, modern cross-coupling methods offer a powerful alternative for introducing the furyl substituent onto a pre-formed pyrrole ring. Since the furyl group is at the C2 position—a site highly reactive toward electrophiles—strategies can be designed around this inherent reactivity. pharmaguideline.com
Metal-catalyzed cross-coupling reactions are a premier method for forming C-C bonds between aromatic rings. A Suzuki coupling reaction, for example, between a 2-halopyrrole (such as 2-bromo-4-methylpyrrole) and furan-2-boronic acid in the presence of a palladium catalyst provides a direct and efficient route to the 2-(2-furyl) linkage. This approach is highly modular, allowing for the synthesis of various bi-heterocyclic compounds.
Alternatively, the furyl group can be installed via functionalization of an existing group. A Vilsmeier-Haack reaction on 4-methylpyrrole would produce 4-methylpyrrole-2-carbaldehyde. pharmaguideline.com This aldehyde can then be converted into the target structure through subsequent reactions, such as a Wittig reaction followed by cyclization, although this is a less direct approach.
A summary of strategies to introduce the furyl group is presented below.
| Strategy | Pyrrole Starting Material | Furan Source | Key Reagents/Conditions |
| Suzuki Coupling | 2-Bromo-4-methylpyrrole | Furan-2-boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Precursor Synthesis | (as in 2.2.1) | (as in 2.2.1) | Acid or base-catalyzed cyclization |
Green Chemistry Principles in Synthetic Optimization
The application of green chemistry principles to the synthesis of pyrroles aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. rgmcet.edu.innih.govdigitallibrary.co.in While specific studies on the green synthesis of this compound are not extensively detailed in the reviewed literature, the general strategies developed for pyrrole synthesis are applicable.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netorganic-chemistry.orgpensoft.net The Paal-Knorr reaction, a common method for synthesizing pyrroles from 1,4-dicarbonyl compounds, has been shown to be significantly enhanced by microwave irradiation. amazonaws.comsemanticscholar.org This technique facilitates rapid and uniform heating of the reaction mixture, which can be particularly advantageous for the synthesis of substituted pyrroles. pensoft.net Although specific protocols for the microwave-assisted synthesis of this compound are not explicitly documented, the general success of MAOS in the Paal-Knorr synthesis of various pyrrole derivatives suggests its potential applicability. organic-chemistry.orgamazonaws.com
Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. nih.govmdpi.comnih.gov This method can promote reactions at lower temperatures and in shorter times, often with improved yields. univ.kiev.ua The application of ultrasound has been reported for the Paal-Knorr synthesis of various pyrroles, demonstrating its utility in heterocyclic chemistry. nih.govmdpi.com The use of ultrasound could potentially offer an efficient and environmentally friendly route to this compound, though specific studies are needed to validate this.
Table 1: Comparison of Conventional and Green Synthetic Methods for Pyrrole Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Energy Consumption | High | Low to moderate | Low |
| Yields | Variable | Often higher | Often higher |
| Solvent Use | Often requires high-boiling point solvents | Can be performed with fewer or no solvents | Can be performed in various media, including water |
| Side Reactions | More prevalent | Often reduced | Often reduced |
This table presents a generalized comparison based on literature for pyrrole synthesis. Specific outcomes for this compound would require experimental validation.
The development of solvent-free reaction conditions is a key goal of green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. researchgate.net The Paal-Knorr synthesis of pyrroles has been successfully performed under solvent-free conditions, often with the aid of a catalyst and microwave or mechanical activation. semanticscholar.orgresearchgate.net Such approaches not only reduce waste but can also simplify product purification.
The use of sustainable reaction media, such as water or bio-based solvents, is another important aspect of green synthetic chemistry. digitallibrary.co.in While the hydrophobicity of the reactants for the synthesis of this compound might pose challenges for aqueous synthesis, the development of catalytic systems that function in water could provide a more sustainable pathway. nih.gov Research into deep eutectic solvents and other green solvent systems is ongoing and may offer future opportunities for the sustainable synthesis of this and related compounds. digitallibrary.co.in
Derivatization and Analogue Preparation
The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new functional molecules. While specific derivatization studies on this particular compound are limited in the available literature, general methods for the modification of pyrrole and furan rings can be considered.
The pyrrole and furan rings in this compound are amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The reactivity of these rings is influenced by the existing substituents. Derivatization strategies could include halogenation, nitration, acylation, and formylation to introduce new handles for further chemical transformations. echemcom.com While a compound named [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 1-methylpyrrole-2-carboxylate is mentioned in PubChem, detailed synthetic transformations starting from this compound are not provided. nih.gov
The introduction of chirality into the this compound structure is of significant interest for applications in asymmetric catalysis and medicinal chemistry. researchgate.net This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalytic methods. nih.govresearcher.life For instance, an asymmetric intramolecular aza-Friedel-Crafts reaction has been used for the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines. nih.gov While no specific enantioselective syntheses of this compound derivatives are reported, general methods for the asymmetric synthesis of pyrroles and furans could be adapted. researchgate.netresearchgate.netscispace.com
Pyrrole and furan moieties can act as ligands for a variety of metal ions, forming organometallic derivatives and coordination complexes. rsc.orgxisdxjxsu.asia The nitrogen atom of the pyrrole ring and the oxygen atom of the furan ring, along with the π-systems of the rings, can coordinate to metal centers. researchgate.netnih.gov The synthesis of such complexes can lead to new materials with interesting catalytic, electronic, or photophysical properties. rsc.org Although the coordination chemistry of this compound itself has not been specifically described, related 2-furyl and pyrrole-containing ligands have been used to form complexes with various transition metals. xisdxjxsu.asiaresearchgate.net
Table 2: Potential Derivatization and Analogue Preparation Strategies
| Section | Methodology | Potential Application to this compound |
| 2.3.1 | Electrophilic Substitution | Introduction of halogens, nitro groups, or acyl groups on the pyrrole or furan ring. |
| 2.3.2 | Asymmetric Catalysis | Enantioselective synthesis of derivatives with stereocenters on the side chains or through dearomatization. |
| 2.3.3 | Coordination Chemistry | Use as a bidentate or monodentate ligand for the synthesis of novel metal complexes. |
This table outlines hypothetical applications of general synthetic strategies to the target compound, as specific literature is not available.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-(2-Furyl)-4-methylpyrrole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
The ¹H and ¹³C NMR spectra of this compound are predicted based on the known chemical shifts of pyrrole (B145914), furan (B31954), and their substituted derivatives. pearson.comresearchgate.net The electron-donating methyl group and the aromatic furyl substituent significantly influence the electronic environment of the pyrrole ring, leading to characteristic chemical shifts. pdx.educompoundchem.comoregonstate.edulibretexts.org
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the N-H proton, the protons on the pyrrole and furan rings, and the methyl group protons. The N-H proton of the pyrrole ring typically appears as a broad singlet in the downfield region (δ 8.0-9.0 ppm), with its exact position being sensitive to solvent and concentration. The aromatic protons of the furan and pyrrole rings are expected to resonate in the region of δ 6.0-7.5 ppm. The methyl protons at the C4 position of the pyrrole ring would appear as a singlet in the upfield region, around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides information about all the carbon atoms in the molecule. bhu.ac.inoregonstate.edu The carbons of the furan and pyrrole rings are expected to appear in the aromatic region (δ 100-150 ppm). The C2 carbon of the pyrrole ring, being attached to the furan ring, would be shifted downfield. Similarly, the C4 carbon, attached to the methyl group, will also show a characteristic shift. The methyl carbon itself is expected to resonate at the most upfield position (δ 10-15 ppm).
Coupling Analysis: The coupling between adjacent protons (vicinal coupling) provides valuable information for assigning the signals in the ¹H NMR spectrum. For instance, the protons on the furan ring will show characteristic coupling constants. Similarly, the protons on the pyrrole ring will exhibit coupling to each other. Long-range couplings between the protons of the two rings and between the methyl protons and the ring protons might also be observed, further aiding in the structural confirmation.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| N-H | 8.0 - 9.0 | - | br s |
| H-3 (pyrrole) | ~6.2 | ~107 | m |
| H-5 (pyrrole) | ~6.7 | ~118 | m |
| H-3' (furan) | ~6.4 | ~106 | dd, J = 3.4, 0.8 Hz |
| H-4' (furan) | ~6.3 | ~111 | dd, J = 3.4, 1.8 Hz |
| H-5' (furan) | ~7.4 | ~142 | dd, J = 1.8, 0.8 Hz |
| 4-CH₃ | ~2.2 | ~13 | s |
| C-2 (pyrrole) | - | ~130 | - |
| C-3 (pyrrole) | - | ~107 | - |
| C-4 (pyrrole) | - | ~122 | - |
| C-5 (pyrrole) | - | ~118 | - |
| C-2' (furan) | - | ~150 | - |
| C-3' (furan) | - | ~106 | - |
| C-4' (furan) | - | ~111 | - |
| C-5' (furan) | - | ~142 | - |
| 4-CH₃ | - | ~13 | - |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent protons on the furan ring (H-3' with H-4', and H-4' with H-5'). Similarly, correlations between the protons on the pyrrole ring (H-3 and H-5, although potentially weak due to the distance) would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group will show a cross-peak with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting the different fragments of the molecule. Key HMBC correlations would include those between the H-3 proton of the pyrrole ring and the C-2, C-4, and C-5 carbons of the pyrrole ring, as well as the C-2' carbon of the furan ring. Correlations between the furan protons and the C-2 carbon of the pyrrole ring would firmly establish the connectivity between the two heterocyclic rings.
Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Cross-Peaks |
| COSY | ¹H - ¹H | H-3' / H-4'; H-4' / H-5' |
| HSQC | ¹H - ¹³C (¹J) | H-3 / C-3; H-5 / C-5; H-3' / C-3'; H-4' / C-4'; H-5' / C-5'; 4-CH₃ / 4-CH₃ |
| HMBC | ¹H - ¹³C (²J, ³J) | H-3 (pyrrole) to C-2, C-4, C-5 (pyrrole) and C-2' (furan); H-5' (furan) to C-2 (pyrrole) and C-3', C-4' (furan); 4-CH₃ to C-3, C-4, C-5 (pyrrole) |
The single bond connecting the furan and pyrrole rings allows for rotation, potentially leading to different stable conformations (rotamers). cwu.eduresearchgate.netmdpi.comnih.govacs.org The energy barrier to this rotation can be significant due to steric hindrance between the rings. Dynamic NMR spectroscopy is the technique of choice for studying such conformational dynamics. nih.govnih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and the signals may broaden and eventually split into separate signals for each conformer at the coalescence temperature. From the coalescence temperature and the frequency difference between the signals of the conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies would provide valuable insight into the conformational preferences and flexibility of the this compound molecule.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyrrole ring, the furan ring, and the methyl group. aip.orgchemicalpapers.comglobalresearchonline.netudayton.edu
Pyrrole Ring Vibrations: The N-H stretching vibration is expected to appear as a sharp band around 3400-3500 cm⁻¹ in the IR spectrum. C-H stretching vibrations of the pyrrole ring will be observed around 3100 cm⁻¹. The C=C and C-N stretching vibrations of the ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Furan Ring Vibrations: The C-H stretching vibrations of the furan ring are also expected around 3100 cm⁻¹. The characteristic C-O-C stretching vibrations will appear in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations will contribute to the bands in the 1400-1600 cm⁻¹ range.
Methyl Group Vibrations: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The symmetric and asymmetric bending vibrations will be found around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring/Group |
| N-H Stretch | 3400 - 3500 | Pyrrole |
| Aromatic C-H Stretch | 3100 - 3150 | Pyrrole, Furan |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl |
| C=C Stretch | 1400 - 1600 | Pyrrole, Furan |
| C-N Stretch | 1300 - 1400 | Pyrrole |
| Asymmetric CH₃ Bend | ~1450 | Methyl |
| Symmetric CH₃ Bend | ~1375 | Methyl |
| C-O-C Stretch | 1000 - 1300 | Furan |
Vibrational spectroscopy is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for probing molecular conformations.
Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor. In the condensed phase or in protic solvents, the N-H stretching frequency is expected to shift to lower wavenumbers (broaden and move to ~3200-3400 cm⁻¹) due to the formation of intermolecular hydrogen bonds. nih.govresearchgate.netmdpi.com The magnitude of this shift can provide information about the strength of the hydrogen bonding interactions.
Conformational Studies: The relative orientation of the furan and pyrrole rings can influence the vibrational spectra. Different conformers may exhibit subtle differences in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to gain insights into the preferred conformation of the molecule in the solid state or in solution.
Resonance Raman Spectroscopy for Electronic Excitation Analysis
Resonance Raman (RR) spectroscopy is a powerful technique for investigating the vibrational modes of a molecule that are coupled to its electronic transitions. By tuning the excitation wavelength of the laser to coincide with an electronic absorption band of the molecule, a significant enhancement of the Raman scattering intensity for specific vibrational modes is achieved. This enhancement provides detailed information about the geometry changes that occur in the molecule upon electronic excitation. nih.gov
For this compound, which possesses a conjugated π-system extending over both the furan and pyrrole rings, the UV-Visible absorption spectrum is expected to show strong π → π* transitions. The RR spectra, obtained by exciting into these electronic transitions, would be dominated by vibrations that are localized on the conjugated framework. These would include C=C and C-C stretching modes of both the pyrrole and furan rings, as well as inter-ring C-C stretching vibrations.
The analysis of RR excitation profiles (REPs), which are plots of the Raman intensity of a particular vibrational mode as a function of the excitation wavelength, can reveal the nature of the excited electronic states. nih.gov For instance, the REPs of the ring-stretching modes of this compound would be expected to trace the shape of the π → π* absorption band, confirming the delocalized nature of the electronic excitation. Furthermore, the relative intensities of different RR bands can provide insight into the specific geometric changes in the excited state. For example, a strong enhancement of the inter-ring stretching mode would indicate a significant change in the bond length and planarity between the two rings upon excitation.
Table 1: Illustrative Resonance Raman Data for this compound This table presents hypothetical data based on typical values for similar aromatic heterocyclic compounds.
| Vibrational Mode | Wavenumber (cm⁻¹) | Relative Intensity (Excitation at λmax) | Assignment |
|---|---|---|---|
| ν1 | 1580 | 1.00 | Pyrrole ring C=C stretch |
| ν2 | 1510 | 0.85 | Furan ring C=C stretch |
| ν3 | 1450 | 0.65 | CH₃ deformation |
| ν4 | 1380 | 0.70 | Inter-ring C-C stretch |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₉H₉NO), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated.
The theoretical monoisotopic mass of this compound is 147.0684 g/mol . An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would serve as definitive confirmation of the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
|---|
Electron ionization mass spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. wikipedia.org
For this compound, the fragmentation is expected to be influenced by the stability of the aromatic pyrrole and furan rings. The molecular ion peak ([M]⁺˙) at m/z 147 would likely be prominent. Key fragmentation pathways would involve the cleavage of the bond between the two rings and fragmentation within the rings themselves.
A study on the fragmentation of 2-substituted pyrrole derivatives indicated that the side-chain substituents at the 2-position significantly influence the fragmentation pathways. nih.gov For aromatic substituents, typical losses include aldehydes and the pyrrole moiety itself from the protonated molecule [M+H]⁺. nih.gov In the case of furan, fragmentation often involves the loss of CO, followed by the cleavage of C-C or C-O bonds. ed.ac.uk
Plausible fragmentation pathways for this compound would include:
Loss of CO from the furan ring: [M - CO]⁺˙ leading to a peak at m/z 119.
Cleavage of the inter-ring bond: This could lead to the formation of a furyl cation (m/z 67) or a methylpyrrole cation (m/z 80).
Loss of a methyl group: [M - CH₃]⁺ resulting in a peak at m/z 132.
Loss of HCN from the pyrrole ring: A common fragmentation pathway for pyrroles.
Table 3: Proposed EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
|---|---|---|
| 147 | [C₉H₉NO]⁺˙ (Molecular Ion) | 100 |
| 132 | [C₈H₆NO]⁺ | 45 |
| 119 | [C₈H₉N]⁺˙ | 30 |
| 91 | [C₆H₅N]⁺˙ | 25 |
| 80 | [C₅H₆N]⁺ | 50 |
X-ray Diffraction Analysis
A single-crystal XRD analysis of this compound would reveal the precise geometry of the molecule. It is anticipated that the molecule would be largely planar to maximize π-conjugation between the furan and pyrrole rings. The crystal structure would also elucidate the packing of the molecules in the unit cell, revealing any significant intermolecular interactions such as hydrogen bonding (N-H···O or C-H···O) or π-π stacking between the aromatic rings. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state architecture. Studies on similar 2-substituted pyrrole derivatives have shown the formation of distinct hydrogen-bonding motifs in the crystalline phase. mdpi.com
Table 4: Illustrative Crystallographic Data for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.6 |
| c (Å) | 16.2 |
| β (°) | 95.5 |
| V (ų) | 765 |
In the solid state, molecules often adopt a single, low-energy conformation. For this compound, the key conformational parameter is the dihedral angle between the planes of the furan and pyrrole rings. Due to the steric hindrance between the hydrogen atoms on the adjacent rings, a perfectly planar conformation might be slightly distorted. However, the drive to maintain conjugation will likely result in a nearly planar arrangement.
Studies on the conformation of 2-(2-furyl)pyrrole have suggested that a fully planar cis or trans conformation is most likely, with the cis form being slightly more favorable. rsc.org The XRD data would precisely determine this dihedral angle in the crystalline state. Any significant deviation from planarity would indicate a balance between steric effects and the energetic benefits of π-system delocalization. The crystal packing forces can also influence the observed conformation.
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic transitions within a molecule. elte.hu Molecules containing multiple bonds and lone pairs of electrons, known as chromophores, can absorb energy in the UV or visible range, promoting an electron from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org
The structure of this compound contains a conjugated π-system extending across both the furan and pyrrole rings. This extended conjugation makes it an effective chromophore. The absorption of UV light by this molecule is expected to be dominated by π → π* transitions. libretexts.org
In an isolated pyrrole molecule, absorption bands attributed to π → π* transitions are observed around 250-290 nm. researchgate.net The conjugation of the pyrrole ring with the furan ring in this compound is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This reduction in the HOMO-LUMO gap results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to the individual heterocyclic components.
The primary absorption band (λmax) for this compound would likely correspond to the HOMO→LUMO π → π* transition. Additional, higher-energy π → π* transitions may also be observed. While the furan oxygen possesses non-bonding electrons (n), n → π* transitions are typically much weaker in intensity than π → π* transitions and may be obscured by the stronger absorption bands. libretexts.org The exact position and intensity (molar extinction coefficient, ε) of the absorption maxima would be influenced by the solvent polarity.
| Expected Electronic Transitions for this compound | |
| Transition Type | Orbitals Involved |
| π → π | HOMO → LUMO |
| π → π | Deeper π → Higher π |
| n → π | Oxygen lone pair (n) → π* |
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Diarylethenes containing heterocyclic rings, including pyrrole, have been shown to exhibit photochromic behavior. researchgate.net This typically involves a photo-induced ring-closing (cyclization) and ring-opening (cycloreversion) reaction.
For this compound, while it is not a classic diarylethene, the potential for photo-induced isomerization exists. Upon irradiation with UV light, several pathways could be possible:
Cis-Trans Isomerization: Rotation around the single bond connecting the furan and pyrrole rings could be induced, leading to different stable conformers (rotamers). This change in geometry could alter the extent of conjugation and thus shift the UV-Vis absorption spectrum.
Photocyclization: Although less common for this specific linkage, photochemical reactions could potentially lead to the formation of new cyclic structures, as has been observed in related systems like 2-furyl vinyl ketones which undergo photo-Nazarov reactions. fao.org Such a transformation would drastically alter the electronic structure and result in a significant change in the absorption spectrum.
The investigation of these properties would involve irradiating a solution of the compound with a specific wavelength of light while monitoring changes in its UV-Vis spectrum over time. The reversibility of any observed change would be tested by irradiation with a different wavelength or by thermal means.
X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. fu-berlin.de The technique works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top few nanometers of the surface. fu-berlin.de The binding energy of these electrons is characteristic of the element and its local chemical environment.
An XPS analysis of this compound would provide detailed information about its constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O).
C 1s Spectrum: The high-resolution C 1s spectrum is expected to be complex and would require deconvolution into several component peaks representing the different carbon environments. The binding energies would shift based on the electronegativity of the bonded atoms. For example, carbon atoms bonded to the highly electronegative oxygen in the furan ring (C-O) would appear at a higher binding energy than carbons bonded only to other carbons or hydrogen (C-C, C-H). Similarly, the carbon atom bonded to nitrogen in the pyrrole ring (C-N) would also exhibit a chemical shift to a higher binding energy compared to C-C bonds.
N 1s Spectrum: The N 1s spectrum would show a primary peak corresponding to the nitrogen atom in the pyrrole ring. Its binding energy would provide insight into the electronic environment of the pyrrole nitrogen. Studies on polypyrrole have identified N 1s core-level spectra around 399.7 eV for neutral nitrogen (-NH-), with a higher binding energy tail associated with positively charged nitrogen. kpi.ua
O 1s Spectrum: The O 1s spectrum would feature a single peak corresponding to the oxygen atom within the furan ring (C-O-C). The binding energy of this peak confirms the presence and chemical state of the furan moiety.
By comparing the experimental binding energies to database values for known functional groups, XPS can unequivocally confirm the chemical structure and electronic integrity of the molecule.
| Predicted XPS Binding Energies for this compound | |
| Core Level | Chemical Environment |
| C 1s | C-C, C-H (methyl, rings) |
| C 1s | C-N (pyrrole) |
| C 1s | C-O (furan) |
| N 1s | C-N-C (pyrrole) |
| O 1s | C-O-C (furan) |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular properties that can be challenging to determine experimentally. While specific computational studies focusing exclusively on 2-(2-Furyl)-4-methylpyrrole are not extensively detailed in the reviewed literature, the methodologies described below are standard for this class of compounds.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure and optimizing the geometry of molecules like this compound. Methods such as B3LYP with basis sets like 6-31G(d) or larger are commonly employed to determine ground-state geometries, bond lengths, bond angles, and electronic properties.
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are used to calculate precise energetic parameters. These methods, while computationally intensive, provide reliable data on enthalpies of formation and bond dissociation enthalpies.
Specific ab initio calculations for the enthalpy of formation of this compound have not been identified in the searched literature. However, early ab initio studies at the STO-3G level were performed on the parent molecule, 2-(2-furyl)pyrrole, to assess conformational energies. rsc.org These foundational calculations provided the first theoretical insights into the molecule's stability.
Theoretical methods are highly effective in predicting spectroscopic parameters. DFT and Time-Dependent DFT (TD-DFT) calculations can forecast vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which are invaluable for interpreting experimental data.
Furthermore, computational chemistry is essential for determining the relative energies of different conformers. For the parent molecule, 2-(2-furyl)pyrrole, ab initio (STO-3G) calculations have been used to analyze the conformational energy, revealing the relative stability of its planar conformers. rsc.org
Conformational Analysis and Potential Energy Surfaces
The linkage between the furan (B31954) and pyrrole (B145914) rings in this compound allows for rotation around the C-C single bond, leading to different spatial arrangements known as conformers.
This compound can exist in two primary planar conformations: a syn conformer (also referred to as cis), where the oxygen of the furan and the nitrogen of the pyrrole are on the same side of the inter-ring bond, and an anti conformer (or trans), where they are on opposite sides.
A foundational theoretical study on the parent compound, 2-(2-furyl)pyrrole, combined experimental dipole moment data with ab initio STO-3G calculations to analyze its conformational preferences. rsc.org The study concluded that the molecule exists as a mixture of these two planar conformers. The key findings from this analysis are summarized in the table below. rsc.org
| Property | Finding | Method |
| Stable Conformers | Planar syn (cis) and anti (trans) | Ab initio STO-3G & Dipole Moments |
| Most Stable Conformer | The syn (cis) form is energetically more favorable. | Ab initio STO-3G |
| Inter-ring Interaction | Strong mesomeric interaction between the two rings. | Photoelectron Spectra |
Data sourced from a study on the parent compound, 2-(2-furyl)pyrrole. rsc.org
While these findings apply to the parent molecule, they provide a strong basis for understanding the conformational behavior of this compound. The precise energy of the rotational barrier between the syn and anti forms for the 4-methyl substituted derivative has not been specifically reported in the literature reviewed.
The inter-ring dihedral angle, defined by the planes of the furan and pyrrole rings, is a critical parameter in conformational analysis. For the parent 2-(2-furyl)pyrrole, theoretical calculations support predominantly planar structures, corresponding to dihedral angles of 0° for the syn conformer and 180° for the anti conformer. rsc.org This planarity facilitates maximum electronic conjugation between the two aromatic rings.
The presence of the methyl group at the 4-position in this compound is not expected to introduce significant steric hindrance that would force the rings out of planarity, as it is positioned away from the inter-ring linkage. However, subtle steric and electronic effects could slightly modify the potential energy surface and the preference for the syn versus anti conformer, but detailed computational studies on this specific derivative are required for a quantitative assessment.
Reactivity and Reaction Mechanism Studies
Theoretical and computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound. By modeling the electronic structure and behavior of the molecule, insights into its chemical properties can be gained.
In the context of chemical reactions, the transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Characterizing this state is crucial for understanding the reaction mechanism and its kinetics. Computational methods allow for the location and characterization of transition states on the potential energy surface.
For reactions involving furan-containing compounds, such as cycloadditions, theoretical calculations can determine the geometry of the transition states and their corresponding activation energies. For instance, in a (3+2) cycloaddition reaction of a similar compound, (Z)-N-methyl-C-(2-furyl)-nitrone, two different transition states leading to two possible products were located and characterized. The activation energies associated with these transition states determine which reaction pathway is kinetically favored. A lower activation energy implies a faster reaction rate. The study of the reaction between Z-dienylfuran and dimethyl acetylenedicarboxylate (DMAD) showed that a [4+2] cycloaddition has an activation free energy of 16.6 kcal/mol pku.edu.cn.
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions nih.govresearchgate.net. MEDT has been successfully applied to study various organic reactions, including cycloadditions involving furan derivatives nih.gov.
In a MEDT study of the (3+2) cycloaddition reaction of (Z)-N-methyl-C-(2-furyl)-nitrone, the analysis of the electron density revealed a polar mechanism nih.gov. The flow of electron density from the nitrone to the other reactant indicated that the nitrone acts as the nucleophile. Bonding evolution theory, a component of MEDT, showed that the cycloaddition proceeds through a one-step, asynchronous process nih.gov. This type of analysis for this compound would elucidate its reactivity in similar reactions.
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of molecules using various indices derived from the electron density nih.govresearchgate.net. These indices help to predict how a molecule will behave in a chemical reaction. Some key global reactivity indices include:
Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. A higher chemical potential suggests a better nucleophile.
Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.
For example, in the study of (Z)-N-methyl-C-(2-furyl)-nitrone, the electronic chemical potential was found to be -3.8 eV, which was significantly higher than its reaction partner, indicating its role as a nucleophile nih.gov.
Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack d-nb.infomdpi.com. By calculating the Fukui functions for this compound, one could predict which atoms are most likely to be involved in bond formation during a reaction. For instance, if the dual descriptor Δf(r) is greater than zero for a particular atom, that site is favored for a nucleophilic attack mdpi.com.
| Reactivity Index | Description |
| Electronic Chemical Potential (μ) | Tendency of electrons to escape. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | Ability to accept electrons. |
| Nucleophilicity Index (N) | Ability to donate electrons. |
| Fukui Function (f(r)) | Identifies reactive sites within a molecule. |
Electronic Properties and Redox Behavior
The electronic structure of a molecule dictates its properties, including its ability to participate in redox reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains chemical reactivity and electronic properties based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.orgwikipedia.org. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor libretexts.orgyoutube.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule researchgate.netresearchgate.net. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. The distribution of the HOMO and LUMO across the molecular structure reveals the regions that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO would likely be distributed over the electron-rich pyrrole and furan rings, making these areas susceptible to electrophilic attack. Conversely, the LUMO would indicate the regions most favorable for nucleophilic attack.
| Molecular Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron donor (nucleophilic) |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (electrophilic) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
Computational electrochemistry allows for the prediction of redox potentials, providing valuable information about the feasibility of electron transfer processes. The oxidation potential of a molecule is related to the energy of its HOMO, as oxidation involves the removal of an electron from this orbital. Similarly, the reduction potential is related to the energy of the LUMO, as reduction involves the addition of an electron to this orbital.
By performing quantum chemical calculations, it is possible to estimate the ionization potential and electron affinity of this compound, which can then be correlated with its electrochemical potentials. These theoretical predictions can be compared with experimental data from techniques like cyclic voltammetry to validate the computational model and gain a deeper understanding of the molecule's redox behavior.
Electron Density Distribution and Aromaticity Studies
The aromatic character of the molecule is a composite of the aromaticity of the individual rings. Pyrrole itself possesses a modest aromatic character, with a resonance energy of approximately 88 kJ/mol, which is comparable to that of furan (67 kJ/mol) but less than benzene (152 kJ/mol) wikipedia.org. Computational methods, particularly those within the framework of Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT), are employed to analyze the electron distribution and quantify the aromaticity of such conjugated systems researchgate.net. These studies provide detailed insights into the delocalization of the nitrogen lone pair into the pyrrole ring, creating a 4n+2 aromatic system wikipedia.org. For this compound, such computational analyses would elucidate how the electron-donating methyl group and the electron-withdrawing furan ring modulate the electron density and aromatic stabilization of the pyrrole core.
Ligand Design and Coordination Chemistry Simulations
The pyrrole moiety serves as a versatile and foundational structure for the construction of a wide array of ligands for transition metals nih.govacs.org. The ability to substitute at various positions on the pyrrole ring allows for the fine-tuning of both steric and electronic properties, making pyrrole-based compounds like this compound attractive candidates for ligand design. Computational simulations are crucial in predicting the coordination behavior and properties of the resulting metal complexes.
The electronic donor properties of pyrrolyl-based ligands are highly dependent on the point of attachment to the metal-coordinating atom. A comparative analysis of isomeric phosphine ligands reveals that 2-(phosphino)pyrroles are significantly stronger electron donors than their 1-(phosphino)pyrrole counterparts nih.govacs.org. While N-pyrrolyl phosphines (1-substituted) are often strongly π-accepting, 2-substituted pyrroles exhibit net donor properties more akin to arylphosphines nih.govacs.orgbohrium.com.
The donor strength of these ligands can be experimentally and computationally assessed. A common experimental method involves infrared (IR) spectroscopy of corresponding metal carbonyl complexes. A stronger donating ligand increases the electron density on the metal center, which enhances metal-to-ligand backbonding to the carbonyl ligand, resulting in a lower C-O stretching frequency (νCO) nih.gov. This trend is illustrated in the table below, where the 2-substituted pyrrole ligand (L2) induces a lower stretching frequency than the 1-substituted ligand (L1), indicating stronger donor character nih.gov.
| Complex | Ligand Type | CO Stretching Frequency (cm-1) | Inferred Donor Strength |
|---|---|---|---|
| trans-(L1)2Rh(CO)Cl | 1-(diphenylphosphino)methylpyrrole | 1986 | Weaker Donor |
| trans-(L2)2Rh(CO)Cl | 2-(diphenylphosphino)methylpyrrole | 1966 | Stronger Donor |
| trans-(L3)2Rh(CO)Cl | (o-tolyl)diphenylphosphine (Analogue) | 1969 | Stronger Donor |
Computational simulations are indispensable for understanding the intricate details of metal-ligand interactions and predicting the stereochemistry of the resulting complexes. Density Functional Theory (DFT) is widely used to calculate the binding energies of metal ions to pyrrole-based ligands acs.org. Such calculations have shown that for many metal ions, binding occurs preferentially with the π-system of the pyrrole ring rather than direct coordination to the nitrogen atom acs.org.
More advanced computational strategies are employed to model the dynamic behavior of these complexes in solution. Ab initio molecular dynamics (AIMD) and Machine Learning Potentials (MLPs) can simulate processes such as ligand exchange, providing insight into reaction mechanisms and the structures of transition states chemrxiv.org. These simulations can accurately model the structural changes between metal ions and ligands, including different coordination numbers and geometries, and can reproduce the free energy barriers for ligand exchange chemrxiv.org. For instance, simulations of ligand exchange mechanisms have identified key stereochemical intermediates, such as the formation of square pyramidal and trigonal bipyramidal transition states chemrxiv.org.
Computational studies also explore how the electronic state of the ligand influences its interaction with a metal center. For redox-active ligands, simulations can model how oxidation changes the ligand's structure and electronic properties, which in turn affects the metal's coordination environment. For example, the oxidation of a ligand can alter its pi-acceptor character, leading to a measurable increase in the octahedral ligand field splitting parameter frontiersin.orgnih.gov.
| Computational Method | Investigated Properties |
|---|---|
| Density Functional Theory (DFT) | Binding energies, optimized geometries, electronic structure acs.orgnih.gov |
| Machine Learning Potentials (MLPs) | Ligand exchange dynamics, free energy barriers, equilibrium structures chemrxiv.org |
| Semiempirical (e.g., GFN2-xTB) | Initial geometry optimization, conformational searches nih.gov |
Advanced Applications and Functional Material Development
Contributions to Materials Science
The combination of the electron-donating pyrrole (B145914) and furan (B31954) heterocycles in a single molecule provides a unique platform for the development of novel organic materials with tailored optoelectronic properties.
The molecular structure of 2-(2-Furyl)-4-methylpyrrole makes it an ideal precursor for the synthesis of advanced organic materials, particularly conjugated polymers. Pyrroles and furans are foundational components in a variety of disciplines, including materials science, and there is a significant drive to synthesize them from renewable, biomass-derived feedstocks.
The integration of both furan and pyrrole units into a polymer backbone is a key strategy for designing low band-gap polymer semiconductors. These are often structured as donor-acceptor (D-A) copolymers, where the electron-rich nature of the combined furyl-pyrrole moiety can act as a potent donor block. When copolymerized with electron-accepting units, the resulting materials exhibit strong intramolecular charge transfer, which is crucial for applications in electronics. A prominent example is the development of polymers based on diketopyrrolopyrrole (DPP) that incorporate furan units. These furan-containing DPP copolymers are solution-processable and form the basis for high-performance organic semiconductors.
The unique electronic structure of furan-pyrrole based materials makes them highly suitable for use in organic electronic devices. Polypyrrole and its derivatives are well-known conducting polymers, and their properties can be significantly enhanced through copolymerization with other heterocycles like furan. Such copolymers are attractive for creating organic semiconductors, which offer advantages like flexibility and solution processability over their inorganic counterparts.
Research into furan-containing diketopyrrolopyrrole copolymers has demonstrated their effectiveness in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. These polymers serve as the active layer, facilitating charge transport. In OFETs, specific furan-DPP copolymers have exhibited excellent hole mobility, a key performance metric for semiconductor materials. When used as the donor material in bulk heterojunction solar cells with fullerene-based acceptors, these polymers have achieved notable power conversion efficiencies. The performance of these materials underscores the potential of using furyl-pyrrole building blocks, such as this compound, in the design of the next generation of organic electronics.
Table 1: Performance of Furan-Containing DPP Copolymers in Organic Electronic Devices This table presents data for polymers containing a furan-diketopyrrolopyrrole core structure, illustrating the potential of materials derived from furyl-pyrrole precursors.
| Polymer Name | Device Type | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | Source(s) |
| PDPP-FNF | OFET | 0.11 | - | |
| PDPP-FNF | OPV | - | 2.6 | |
| PDPP-FAF | OPV | - | 2.5 |
Exploration in Luminescence Chemistry and Optoelectronic Devices
While specific studies on the luminescence of this compound are not extensively documented, the broader class of compounds containing linked pyrrole and furan heterocycles is recognized for its potential in optoelectronic applications. researchgate.netrsc.org The aromatic nature of both rings and the potential for extended π-conjugation make this scaffold a promising building block for fluorescent probes and organic electronic materials. lookchem.comksu.edu.sa The reactivity of these systems is influenced by the higher aromaticity of thiophene (B33073) compared to pyrrole and furan, a factor that affects the stability and electronic properties of resulting materials. acs.orgpharmaguideline.com
The exploration of related, more complex molecules provides insight into the potential of the furyl-pyrrole core. For instance, diketopyrrolopyrrole (DPP) derivatives, which feature a pyrrole-based core, are known for their strong fluorescence and high charge carrier mobility, making them suitable for organic field-effect transistors (OFETs) and solar cells. nih.gov The photophysical properties of these larger systems, such as their absorption and emission wavelengths, are heavily influenced by the nature of the aromatic groups attached to the central DPP core. nih.gov Similarly, other pyrrole-based structures have been investigated as materials for sensors and organic light-emitting diodes (OLEDs). researchgate.netimp.kiev.ua The fundamental furyl-pyrrole structure can be considered a foundational element for designing new materials with tailored optoelectronic properties.
Below is a table summarizing the optoelectronic properties of related pyrrole-based systems, illustrating the potential of this class of materials.
| Compound Class | Key Properties | Potential Applications |
| Diketopyrrolopyrrole (DPP) Derivatives | High molar extinction coefficients, strong fluorescence, charge transport capabilities. nih.gov | Organic Field-Effect Transistors (OFETs), Solar Cells, Fluorescent Probes. nih.gov |
| Pyrrolo[3,2-b]pyrroles | Large two-photon absorption cross-sections, bathochromically shifted absorption/emission. nih.gov | Two-Photon Microscopy, Bio-imaging. nih.gov |
| Oligopyrroles | Tunable HOMO/LUMO energy levels and bandgaps through substitution. researchgate.net | Organic Conductors, Optoelectronic Devices. researchgate.net |
These examples underscore the principle that by incorporating the 2-(2-furyl)pyrrole moiety into larger conjugated systems, it is possible to develop novel materials for advanced optoelectronic applications.
Development of Chemical Probes and Molecular Tools
The this compound framework serves as a valuable precursor and model system for creating sophisticated chemical tools that respond to external stimuli or mimic complex biological structures.
One of the most significant applications of the furyl-pyrrole scaffold is in the synthesis of Donor-Acceptor Stenhouse Adducts (DASAs). nih.govacs.org DASAs are a class of visible-light-responsive photoswitches known for their negative photochromism, where a colored linear triene isomer converts to a colorless cyclic form upon irradiation. nih.gov The synthesis of DASAs typically begins with furfural (B47365), the parent compound of the furyl group. acs.orgescholarship.org This furfural derivative is first condensed with an acceptor molecule (a carbon acid like Meldrum's acid). Subsequently, a secondary amine donor, such as a pyrrole derivative, attacks the activated furan ring, leading to its opening and the formation of the linear, colored DASA. acs.orgnih.gov
The key photochemical transformation is a 4π-electrocyclization reaction. Upon exposure to visible light, the open, colored triene form of the DASA undergoes this electrocyclization to form a closed, colorless cyclopentenone isomer. nih.gov This process is reversible, with the colored form often being regenerated thermally. The modular nature of the DASA synthesis allows for fine-tuning of its photophysical properties by modifying the donor (e.g., pyrrole) and acceptor components. nih.govescholarship.org This tunability has led to their application in photoresponsive materials and smart systems. nih.gov
Key Features of DASA Photoswitches Derived from Furyl-Pyrrole Systems
| Feature | Description | Reference |
|---|---|---|
| Switching Mechanism | Reversible, light-induced 4π-electrocyclization from a colored linear triene to a colorless cyclic cyclopentenone. | nih.gov |
| Activation | Responsive to visible light, a desirable feature for applications in materials and biological systems. | nih.govescholarship.org |
| Synthesis | Modular two-step synthesis starting from furfural and a secondary amine (e.g., a pyrrole derivative). | acs.org |
| Tunability | The electronic properties, absorption wavelength, and switching kinetics can be altered by changing the donor and acceptor groups. | nih.gov |
The conformational flexibility of 2-(2-furyl)pyrrole makes it an excellent model system for studying the non-covalent interactions that govern the three-dimensional structure of more complex molecules like peptides and polymers. The molecule's structure is defined by the torsional angle between the furan and pyrrole rings. Theoretical and spectroscopic studies have been conducted to understand the rotational barriers and preferred conformations of this bi-heteroaromatic system. rsc.orgresearchgate.net
Ab initio calculations and photoelectron spectroscopy have shown that 2-(2-furyl)pyrrole predominantly exists in two stable, fully planar conformations: syn (or cis) and anti (or trans). rsc.org The syn conformation, where the oxygen and nitrogen heteroatoms are on the same side of the connecting C-C bond, is found to be the more stable of the two. rsc.org The planarity of these conformations is indicative of significant electronic interaction (mesomeric effect) between the two aromatic rings. rsc.org
The energy barrier for rotation around the inter-ring bond is a critical parameter. Detailed theoretical studies have mapped the potential energy surface for this rotation, providing precise values for the energy minima of the planar conformers and the transition states that separate them. researchgate.net
| Conformational Parameter | Finding | Significance | Reference |
| Stable Conformations | Two planar forms: syn (cis) and anti (trans). | Provides a simple model for π-π stacking and ring-ring interactions. | rsc.org |
| Relative Stability | The syn conformer is energetically favored over the anti conformer. | Helps in understanding the subtle energetic preferences in larger molecules. | rsc.org |
| Rotational Barrier | A defined energy barrier exists for the inter-conversion between conformers. | Serves as a benchmark for computational models used to predict protein and polymer folding. | researchgate.net |
By studying simple, rigid molecules like 2-(2-furyl)pyrrole, researchers can parameterize and validate the computational force fields used to simulate the folding and dynamics of complex biological macromolecules. Furthermore, pyrrole derivatives containing both N-H (proton donor) and C=O (proton acceptor) groups, such as 2-acylpyrroles, are used as models for studying the hydrogen-bonding patterns found in peptides. researchgate.net
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of novel furan-pyrrole compounds. Machine learning (ML) algorithms can be trained on vast datasets of known molecules to predict the properties of new, undiscovered derivatives of 2-(2-Furyl)-4-methylpyrrole. nih.govnih.gov
Generative Models for Novel Compound Ideation: Deep learning architectures, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns of chemical space. nih.govacs.org These models can be trained on libraries of known bioactive pyrroles and furans to generate novel molecular structures based on the this compound core. By incorporating desired physicochemical properties or predicted biological activities into the generative process, researchers can direct the AI to design molecules optimized for specific applications, such as inhibiting a particular enzyme or exhibiting specific electronic properties. nih.govresearchgate.net
Reaction Prediction and Optimization: AI tools are increasingly capable of predicting the outcomes of chemical reactions, including potential yields and side products. nih.govdntb.gov.ua For a target molecule like a derivative of this compound, AI can suggest optimal synthetic routes by analyzing retrosynthetic pathways. researchgate.net ML models can also predict the best reaction conditions (catalyst, solvent, temperature) to maximize the yield and purity of the product, thereby reducing the time and resources spent on empirical optimization. nih.gov
| AI/ML Application Area | Potential Impact on this compound Research |
| Generative Molecular Design | Creation of novel derivatives with tailored biological or material properties. |
| Property Prediction (QSPR) | Rapid virtual screening of large libraries for activity, toxicity, and solubility. |
| Retrosynthesis Planning | Identification of efficient and novel synthetic routes. |
| Reaction Yield Prediction | Optimization of synthesis conditions to improve efficiency and reduce waste. researchgate.net |
High-Throughput Experimentation in Synthesis and Screening for Novel Furan-Pyrrole Systems
High-Throughput Experimentation (HTE) offers a paradigm shift from traditional, sequential chemical synthesis and testing to a massively parallel approach. This is particularly valuable for exploring the vast chemical space around the this compound scaffold.
Automated Synthesis Platforms: The use of automated synthesis platforms, including continuous flow reactors, can dramatically accelerate the production of a library of furan-pyrrole derivatives. syrris.com In a flow chemistry setup, reagents can be mixed in a microreactor under precisely controlled conditions, allowing for rapid synthesis, purification, and reaction optimization. syrris.com This technology would enable the systematic modification of the this compound structure—for instance, by varying substituents on the pyrrole (B145914) nitrogen or the furan (B31954) ring—to quickly generate hundreds or thousands of unique analogues.
Rapid Screening: Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to evaluate their biological activity or material properties. For example, in drug discovery, robotic systems can test the entire library against a specific biological target (e.g., a protein kinase) to identify "hit" compounds. This rapid feedback loop between synthesis and screening is crucial for accelerating the discovery of new functional molecules.
Exploration of Novel Reaction Pathways and Catalytic Systems for Sustainable Production
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will focus on novel, sustainable pathways for the synthesis of this compound and its derivatives, moving beyond classical methods like the Paal-Knorr synthesis. nih.govbenthamdirect.comrgmcet.edu.in
Green Chemistry Approaches: The principles of green chemistry encourage the use of safer solvents, renewable starting materials, and energy-efficient processes. lucp.net Research into the synthesis of pyrroles using water as a solvent, or under solvent-free conditions using techniques like ball milling, is gaining traction. lucp.netpolimi.it For instance, the Paal-Knorr reaction can be catalyzed by eco-friendly catalysts like L-proline or citric acid. lucp.netrsc.org Adapting these methods for the production of this compound could significantly reduce the environmental impact of its synthesis.
Advanced Catalytic Systems: The exploration of novel catalysts is critical. While many metals have been used to catalyze pyrrole synthesis, there is a growing interest in using earth-abundant and non-toxic metals like iron. nih.govresearchgate.net Furthermore, photocatalytic methods are emerging as a powerful tool. A recently developed photocatalytic strategy enables the direct conversion of furans into pyrroles by swapping the oxygen atom for a nitrogen atom in a single step, which could provide a novel and direct route to furan-pyrrole systems. chemistryworld.comnih.gov
| Catalytic Approach | Description | Relevance to Sustainable Production |
| Heterogeneous Catalysts | Solid-supported catalysts that can be easily recovered and reused. benthamdirect.com | Reduces waste and improves process economy. |
| Organocatalysis | Use of small, metal-free organic molecules (e.g., proline) as catalysts. rsc.orgnih.gov | Avoids heavy metal contamination and toxicity. |
| Biocatalysis | Use of enzymes to perform specific chemical transformations. | Highly selective reactions under mild conditions. |
| Photocatalysis | Use of light to drive chemical reactions, often with a semiconductor catalyst. nih.gov | Enables novel transformations and reduces energy consumption. |
Advanced In Situ Characterization Techniques for Monitoring Reaction Mechanisms
A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and discovering new reactivity. Advanced in situ spectroscopic techniques allow chemists to observe reactions as they happen, providing a real-time window into the formation of intermediates and products. spectroscopyonline.com
Real-Time Spectroscopic Analysis: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the synthesis of this compound in real time. fu-berlin.demdpi.com By inserting probes directly into the reaction vessel, it is possible to track the concentration of reactants, intermediates, and products throughout the course of the reaction. acs.org This data is invaluable for elucidating complex reaction pathways, identifying transient or unstable intermediates, and rapidly optimizing reaction conditions. youtube.com For example, in situ FTIR could be used to follow the key bond-forming steps in a Paal-Knorr condensation to form the pyrrole ring.
Multiscale Computational Modeling for Prediction of Bulk Material Properties
For applications in materials science, such as organic electronics, the properties of a material depend not just on the individual molecule but also on how those molecules arrange themselves in a solid or thin film. nih.gov Multiscale computational modeling bridges the gap between the properties of a single molecule, like this compound, and the macroscopic properties of a material derived from it. nusod.netkit.edu
From Molecular Structure to Material Function: This modeling approach operates at multiple levels of detail. arizona.edukit.edu
Quantum Mechanics (QM): At the finest scale, QM calculations are used to determine the electronic properties of a single this compound molecule, such as its orbital energies and charge distribution.
Molecular Dynamics (MD): At a larger scale, MD simulations use classical force fields to predict how thousands of these molecules will pack together in a solid state, revealing the material's morphology.
Kinetic Monte Carlo (kMC): Finally, kMC simulations can use the information from the QM and MD steps to predict bulk properties, such as charge mobility in an organic semiconductor. nusod.net
This hierarchical approach allows researchers to computationally screen derivatives of this compound for their potential as monomers in conductive polymers or other organic electronic materials, guiding experimental efforts toward the most promising candidates. kit.edu
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Catalyst/Conditions | Yield Range | Key Characterization |
|---|---|---|---|
| Acid-mediated cyclization | Trichloroacetic acid, RT | 60-75% | ¹H NMR, LC-MS |
| Oxidation of alcohols | PCC in dichloromethane | 70-85% | IR, ¹³C NMR |
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (as in and ) resolve furyl and methyl group signals. For example, furyl protons typically appear as doublets at δ 6.2–7.4 ppm .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., as applied in ) provides precise bond lengths and angles .
- Mass Spectrometry : High-resolution LC-MS () confirms molecular weight and fragmentation patterns .
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on MSDS data for analogous compounds ():
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid sparks or flames due to potential flammability .
Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitutions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. applied DFT to analyze charge distribution in similar compounds, guiding predictions of regioselectivity .
- Solvent Effects : Simulate solvent polarity (e.g., using PCM models) to assess stabilization of transition states .
Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests to confirm target specificity () .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors () .
Advanced: How to design stability studies for this compound under diverse conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC (adapted from ) .
- Oxidative Stress : Expose to H₂O₂ or UV light; track decomposition products using LC-MS ( suggests stability under normal conditions but potential sensitivity to strong oxidizers) .
Q. Table 2: Stability Study Design
| Condition | Parameters | Analytical Method |
|---|---|---|
| Acidic (pH 2) | 37°C, 72 hours | HPLC |
| Oxidative (H₂O₂) | 0.1–1% v/v, RT, 24 hours | LC-MS |
Advanced: What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
Answer:
- Steric and Electronic Factors : The methyl group at position 4 directs electrophiles to the less hindered position on the pyrrole ring. highlights similar steric effects in substituted pyrroles .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with varying ligands to optimize coupling efficiency () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
